6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole
Overview
Description
2-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or oxidoreductases, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-imidazole: Shares the 4-methoxyphenyl group but differs in the core structure.
4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Another imidazole derivative with a different substitution pattern.
Triazoles: Compounds with a similar azole ring structure but different nitrogen positioning.
Uniqueness
2-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of both pyrrole and imidazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H14N2O/c1-16-11-6-4-10(5-7-11)12-9-15-8-2-3-13(15)14-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
WOYRQBRHXBCHHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3CCCC3=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.